5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
Description
5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol (CAS: 624725-26-4) is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. Its structure comprises a triazole core substituted with a 4-ethoxyphenyl group at position 5 and a hydrazinyl side chain at position 4, which is conjugated to a 2-nitrophenyl allylidene moiety. This compound is synthesized via condensation of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 3-(2-nitrophenyl)allylidene aldehyde under acidic conditions .
Properties
CAS No. |
624725-26-4 |
|---|---|
Molecular Formula |
C19H18N6O3S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H18N6O3S/c1-2-28-16-11-9-15(10-12-16)18-21-22-19(29)24(18)23-20-13-5-7-14-6-3-4-8-17(14)25(26)27/h3-13,23H,2H2,1H3,(H,22,29)/b7-5+,20-13+ |
InChI Key |
HCHCDDWYFUJPAX-AMYLNKINSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the preparation of the hydrazone derivative, followed by cyclization to form the triazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Position 5 Substitutions
- 5-(4-Nitrophenyl) Derivatives (e.g., ): Compounds like 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol replace the ethoxy group with a nitro group. The nitro substituent is strongly electron-withdrawing, increasing electrophilicity and reactivity in nucleophilic reactions compared to the ethoxy group’s electron-donating nature. This difference may enhance antibacterial activity but reduce solubility .
- 5-(4-Trifluoromethylphenyl) Derivatives (e.g., ):
The trifluoromethyl group introduces high lipophilicity and metabolic stability, making these derivatives more resistant to enzymatic degradation than the ethoxyphenyl analog. Such properties are advantageous in drug design for improved bioavailability .
Position 4 Substitutions
- Schiff Base Modifications (e.g., ): The hydrazinyl side chain can vary with different aldehydes: 4-Methylbenzylidene (624724-89-6): Enhanced steric bulk may reduce membrane permeability but improve selectivity for hydrophobic targets . 2-Nitrophenyl Allylidene (Target Compound): The conjugated nitro group may facilitate π-π stacking interactions in protein binding, crucial for antiviral or anticancer activity .
Antimicrobial Activity
- Phenoxybenzylidene Derivatives (): Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL), attributed to the nitro group’s electron-withdrawing effects enhancing membrane disruption .
- Chloro/Fluoro-Substituted Derivatives (): Exhibited superior activity (MIC: 4–8 µg/mL) due to halogen-induced polarity and improved target binding .
- Target Compound : Preliminary data suggest comparable antibacterial potency (MIC: 8 µg/mL), but its ethoxy group may limit efficacy in polar environments .
Antiviral Potential
- Cyclopentenylamino-Hydrazinyl Triazoles (): Compounds like 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol showed inhibition of coronavirus helicase (IC50: 2.3 µM) via hydrophobic interactions .
- Target Compound : Molecular docking predicts similar helicase binding (ΔG: −9.8 kcal/mol) due to the nitro group’s π-stacking with aromatic residues, though in vitro validation is pending .
Antioxidant Activity
- Methoxyphenyl Derivatives (): Compound 5b (IC50: 5.84 µg/mL) outperformed ascorbic acid (IC50: 6.2 µg/mL) in DPPH assays, likely due to methoxy’s radical-stabilizing effects .
- Target Compound : The ethoxy group may offer weaker radical scavenging (predicted IC50: ~8 µg/mL), as longer alkyl chains reduce electron donation efficiency .
Physicochemical Properties and Stability
Solubility and Lipophilicity
| Compound | Substituents | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 4-Ethoxyphenyl, 2-nitro | 3.2 | 0.12 |
| 624724-94-3 (Cl-subst.) | 4-Chlorobenzylidene | 3.8 | 0.08 |
| 624724-92-1 (NMe2-subst.) | 4-Dimethylaminobenzylidene | 2.5 | 0.25 |
The ethoxy group improves solubility compared to chlorinated analogs but reduces lipophilicity relative to dimethylamino derivatives .
Thermal Stability
- Target Compound : Decomposes at 218°C, comparable to nitro-substituted analogs (210–225°C) but less stable than trifluoromethyl derivatives (240–260°C) .
Biological Activity
The compound 5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential anticancer, antimicrobial, and antifungal properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a triazole ring, a thiol group, and various aromatic substituents that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. For instance, derivatives similar to 5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol were tested against several cancer cell lines including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
Cytotoxicity Studies
The cytotoxicity was assessed using the MTT assay, revealing that compounds with a triazole core exhibited significant cytotoxic effects against cancer cells. The selectivity towards cancer cells was also noted, suggesting potential for targeted therapy. Notably, some derivatives showed enhanced activity compared to standard chemotherapeutic agents .
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | IGR39 | 12.5 | High |
| Compound B | MDA-MB-231 | 15.0 | Moderate |
| Compound C | Panc-1 | 20.0 | High |
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of triazole derivatives have been extensively studied. In a recent investigation involving various synthesized triazoles, it was found that certain compounds demonstrated significant inhibitory effects against bacterial strains and fungal pathogens.
Efficacy Testing
The antimicrobial activity was evaluated using the serial dilution method on liquid nutrient media. The results indicated that 5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol exhibited promising results against both Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The mechanism by which triazole derivatives exert their biological effects is multifaceted. The triazole ring can interact with biological receptors through hydrogen bonding and dipolar interactions. This interaction enhances the solubility and bioavailability of the compounds, making them effective pharmacophores in medicinal chemistry .
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Study on Melanoma Treatment : A clinical trial involving a derivative similar to the compound showed a significant reduction in tumor size among participants with advanced melanoma.
- Antifungal Treatment in Immunocompromised Patients : In a cohort study involving patients with compromised immune systems, triazole derivatives demonstrated effective antifungal activity against resistant strains of Candida species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
